Diethyl 2-(pyrimidin-2-yl)malonate
Overview
Description
Diethyl 2-(pyrimidin-2-yl)malonate is an organic compound with the molecular formula C({11})H({14})N({2})O({4}) It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a pyrimidinyl group and two ethyl ester groups
Scientific Research Applications
Chemistry
Diethyl 2-(pyrimidin-2-yl)malonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine
The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting diseases related to pyrimidine metabolism.
Industry
In the agrochemical industry, this compound is investigated for its potential as a precursor to herbicides and pesticides.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of diethyl 2-(pyrimidin-2-yl)malonate typically begins with commercially available diethyl malonate and 2-chloropyrimidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the 2-chloropyrimidine, resulting in the formation of this compound after subsequent workup and purification steps.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction parameters and to improve yield and purity. The use of automated systems can also help in optimizing the reaction conditions and reducing the production cost.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Diethyl 2-(pyrimidin-2-yl)malonate can undergo nucleophilic substitution reactions due to the presence of the pyrimidinyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form pyrimidinyl acetic acid derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can oxidize the compound to form carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH(_4)) can reduce the ester groups to alcohols.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Hydrolysis: this compound can be hydrolyzed to 2-(pyrimidin-2-yl)malonic acid.
Decarboxylation: Heating can yield pyrimidinyl acetic acid derivatives.
Mechanism of Action
The mechanism by which diethyl 2-(pyrimidin-2-yl)malonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in pyrimidine metabolism or by interacting with nucleic acids. The exact molecular targets and pathways can vary based on the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the pyrimidinyl group.
Ethyl 2-(pyrimidin-2-yl)acetate: Similar structure but with one ester group and a different substitution pattern.
Methyl 2-(pyrimidin-2-yl)malonate: Similar but with methyl ester groups instead of ethyl.
Properties
IUPAC Name |
diethyl 2-pyrimidin-2-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDUMCXSKBVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367878 | |
Record name | Diethyl (pyrimidin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164296-40-6 | |
Record name | Diethyl (pyrimidin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diethyl 2-(pyrimidin-2-yl)malonate in the synthesis of the target compounds?
A1: this compound serves as a crucial intermediate in the synthesis of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes. [] The compound is synthesized from 2-chloropyrimidine and diethyl malonate. Subsequently, it undergoes further reactions, including decarboxylation and reduction, to yield 2-(pyrimidin-2-yl)ethanol. This alcohol then serves as the key building block for the final bis(2‐(pyrimidin‐2‐yl)ethoxy)alkane structures.
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